3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
Overview
Description
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have been widely applied in medicinal and agricultural fields due to their antibacterial, antifungal, anticancer, and herbicidal properties .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole nucleus are known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect a wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight of 24329 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can interact with enzymes such as acetylcholinesterase and carbonic anhydrase, leading to enzyme inhibition and subsequent physiological effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of the enzymes.
Cellular Effects
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell survival and growth. Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition disrupts the normal biochemical processes within cells, resulting in various physiological effects. Additionally, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can induce toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound can interact with cofactors such as NADH and FADH2, further influencing metabolic reactions and pathways.
Transport and Distribution
The transport and distribution of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be directed to the nucleus, affecting gene expression and transcriptional regulation. The subcellular localization of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid plays a crucial role in determining its biological effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with succinic anhydride. The reaction is carried out in the presence of a suitable solvent such as ethanol or acetone, under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Medicine: Potential anticancer properties, making it a candidate for drug development.
Industry: Used as a herbicide due to its ability to inhibit the growth of certain plant species
Comparison with Similar Compounds
Similar Compounds
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid
Uniqueness
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid stands out due to its unique combination of a thiadiazole ring and a succinamic acid moiety, which imparts distinct biological activities and chemical reactivity. Its propyl group also contributes to its unique physicochemical properties compared to other similar compounds .
Properties
IUPAC Name |
4-oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVPQPIVDDUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000818 | |
Record name | 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79888-41-8 | |
Record name | 4-Oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79888-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinamic acid, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079888418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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